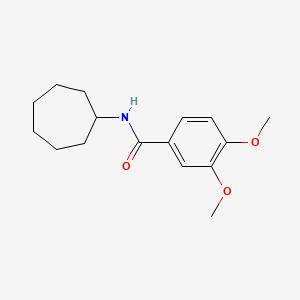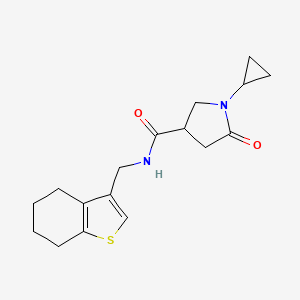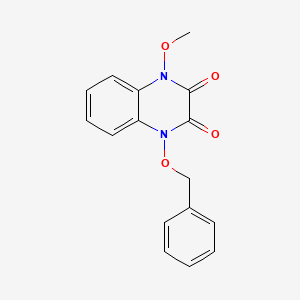
3,5-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of hydrazone compounds, similar to 3,5-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide, typically involves the condensation of an appropriate benzohydrazide with an aldehyde. For instance, in the synthesis of related compounds, 4-methoxybenzaldehyde might react with 3,5-dihydroxybenzohydrazide under acidic or basic conditions to form the desired hydrazone linkage (Lei et al., 2011).
Molecular Structure Analysis
Hydrazone compounds often exhibit interesting molecular structures, as seen in related compounds where X-ray crystallography revealed monoclinic space groups and specific unit cell parameters, indicating the solid-state arrangement and molecular conformation of these compounds (Lei et al., 2011).
科学的研究の応用
Crystal Structures
Compounds related to 3,5-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide have been synthesized and characterized, showing specific crystal structures stabilized by hydrogen bonds and π...π interactions. For instance, aroylhydrazones derived from 5-methoxysalicylaldehyde were prepared and determined by spectroscopy and X-ray diffraction, illustrating the significance of molecular geometry and interactions in understanding their properties (Q. Zong & J. Y. Wu, 2013).
Antimicrobial and Antioxidant Activities
Several studies have explored the antimicrobial and antioxidant potentials of benzohydrazone compounds. For example, derivatives have shown significant to good antimicrobial activity against various bacterial and fungal strains. The antimicrobial activities are influenced by the presence of electron-withdrawing groups, indicating the role of molecular substitution in enhancing biological activity (You-Yue Han, 2013). Additionally, Schiff base compounds have demonstrated remarkable activities in antibacterial, antifungal, antioxidant, and cytotoxic screenings, further highlighting the diverse applications of these molecules in bioactive research (M. Sirajuddin et al., 2013).
Anticancer Evaluation
Some derivatives have been screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types, showing promising results. This indicates the potential of these compounds in anticancer drug development (O. Bekircan et al., 2008).
Urease Inhibition
Research into the urease inhibitory activities of these compounds, particularly those involving oxovanadium complexes, suggests potential applications in addressing diseases caused by urease-producing pathogens. The study of such complexes reveals their significant inhibition properties, contributing to the exploration of therapeutic agents (Dan Qu et al., 2015).
作用機序
将来の方向性
Future research on “3,5-dihydroxy-N’-(4-methoxybenzylidene)benzohydrazide” and similar compounds could involve further exploration of their synthesis, properties, and potential biological activities. This could include studies on their mechanisms of action, toxicity, and potential uses in medicine or other fields .
特性
IUPAC Name |
3,5-dihydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18)8-13(19)7-11/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQZJORCINPMMO-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dihydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)


![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)


![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)
![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)
![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)



